4-(4-Propoxyphenoxy)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(4-propoxyphenoxy)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-7-15-10-3-5-11(6-4-10)16-12-8-13-14-9-12/h3-6,8-9H,2,7H2,1H3,(H,13,14) |
InChI Key |
KWJWFGVYWOMMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=CNN=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 4 4 Propoxyphenoxy 1h Pyrazole
Retrosynthetic Analysis and Key Building Blocks for 4-(4-Propoxyphenoxy)-1H-pyrazole
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comicj-e.org For this compound, the primary disconnection breaks the ether linkage (C-O bond) and the pyrazole (B372694) ring structure.
A logical retrosynthetic approach would involve two main disconnections:
C(4)-O Bond Disconnection: The bond between the pyrazole ring's C4 position and the phenoxy oxygen is a key disconnection. This suggests a reaction between a 4-hydroxypyrazole derivative and a 4-propoxy-substituted aryl halide or a similar electrophile, or conversely, a 4-halopyrazole and 4-propoxyphenol (B92817).
Pyrazole Ring Disconnection: The pyrazole ring itself is typically formed through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. rsc.orgwikipedia.org
This analysis reveals the following key building blocks:
Pyrazole Core Precursors:
A 1,3-dicarbonyl compound, such as malondialdehyde or a derivative, which will form the C3, C4, and C5 atoms of the pyrazole ring.
Hydrazine or a substituted hydrazine, which provides the two adjacent nitrogen atoms (N1 and N2).
Side-Chain Precursor:
4-Propoxyphenol, which introduces the desired ether-linked side chain.
The forward synthesis would then involve constructing the pyrazole ring and subsequently attaching the 4-propoxyphenoxy group, or preparing a precursor that already contains a portion of the side chain.
Synthetic Routes for the Construction of the Pyrazole Core within this compound
The construction of the pyrazole core is a fundamental step in the synthesis of this compound. Several established and modern synthetic methods can be employed for this purpose.
Condensation Reactions with Hydrazine Derivatives
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. rsc.orgwikipedia.org In the context of this compound, a precursor 1,3-dicarbonyl compound bearing the 4-propoxyphenoxy moiety at the C2 position would be required. The reaction proceeds through the formation of a pyrazoline intermediate, which then undergoes dehydration to yield the aromatic pyrazole ring. nih.gov The use of substituted hydrazines can lead to N-substituted pyrazoles. clockss.org
For instance, the reaction of 3-(4-propoxyphenoxy)pentane-2,4-dione with hydrazine hydrate (B1144303) would theoretically yield the target molecule. The synthesis of such a substituted 1,3-dicarbonyl compound is a critical preliminary step. asianpubs.org
Multi-component Reaction (MCR) Approaches for Diversified Pyrazole Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.combeilstein-journals.org Various MCRs have been developed for the synthesis of substituted pyrazoles. nih.govacs.org For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs could be adapted. A hypothetical MCR could involve 4-propoxyphenol, a source for the C3 and C5 carbons of the pyrazole, and hydrazine.
Transition Metal-Catalyzed Cyclization and Coupling Strategies
Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netrsc.orgsouthwales.ac.uk These methods often offer high regioselectivity and functional group tolerance. organic-chemistry.org
Palladium-catalyzed reactions: Palladium catalysts can be used for various coupling reactions to form the pyrazole ring or to introduce substituents. For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org
Copper-catalyzed reactions: Copper catalysts are effective in condensation reactions to form pyrazoles under mild, acid-free conditions. organic-chemistry.org They can also be used in cycloaddition reactions, such as the sydnone-alkyne cycloaddition, to construct 1,4-disubstituted pyrazoles. organic-chemistry.org
Rhodium-catalyzed reactions: Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.org
These transition metal-catalyzed strategies could be employed to either construct the pyrazole ring with the phenoxy substituent in place or to introduce it in a subsequent step.
Novel and Expedited Synthetic Protocols (e.g., Microwave-Assisted Synthesis)
To accelerate reaction times and improve yields, modern techniques like microwave-assisted synthesis are increasingly being used for pyrazole synthesis. rsc.orgbenthamdirect.comdergipark.org.tr Microwave irradiation can significantly reduce reaction times for the condensation of hydrazines with β-ketoesters or other precursors. researchgate.netrsc.org This method offers a greener and more efficient alternative to conventional heating. benthamdirect.com For the synthesis of this compound, a microwave-assisted condensation of the appropriate 1,3-dicarbonyl precursor with hydrazine could be a rapid and high-yielding approach.
Strategies for the Regioselective Introduction of the 4-Propoxyphenoxy Moiety
The regioselective introduction of the 4-propoxyphenoxy group at the C4 position of the pyrazole ring is a crucial step.
One primary strategy involves the synthesis of a 3-aryloxy substituted 1,3-dicarbonyl compound as a key intermediate. asianpubs.org This can be achieved through the condensation of a suitable 1,3-dicarbonyl compound, such as 3-chloropentane-2,4-dione, with 4-propoxyphenol. The resulting 3-(4-propoxyphenoxy)pentane-2,4-dione can then be cyclized with hydrazine to yield the desired 4-(4-propoxyphenoxy)-3,5-dimethyl-1H-pyrazole. asianpubs.org
Another approach is the direct C-H functionalization of a pre-formed pyrazole ring. researchgate.netrsc.org However, controlling the regioselectivity of such reactions can be challenging. The C4 position of the pyrazole ring is nucleophilic and can undergo electrophilic aromatic substitution. researchgate.net Therefore, reaction with a suitable electrophilic source of the "4-propoxyphenoxy" group could be envisioned, although this is a less common strategy.
A more versatile method involves the use of a 4-halopyrazole intermediate. For instance, a 4-bromopyrazole derivative could undergo a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction with 4-propoxyphenol to introduce the desired moiety. This approach offers good control over the regiochemistry.
Functional Group Interconversions and Derivatization Strategies for Analogues of this compound
The structural framework of this compound offers multiple sites for functional group interconversion and derivatization to generate a library of analogues. Such modifications are crucial for tuning the molecule's physicochemical properties, including solubility, electronic effects, and steric profile, which can in turn modulate its biological activity. ashp.org The primary sites for derivatization are the pyrazole nitrogen (N1), the propyl chain of the propoxy group, and the aromatic rings.
N-Alkylation and N-Arylation of the Pyrazole Ring
The most common derivatization for 1H-pyrazoles is substitution at the N1 position. The secondary amine of the pyrazole ring is nucleophilic and can be readily alkylated, acylated, or arylated. N-alkylation is a key strategy for creating diverse analogues. semanticscholar.orgmdpi.com Various methods have been developed to achieve this transformation, moving beyond traditional techniques that often require strong bases and high temperatures. mdpi.comresearchgate.net
One advanced method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.com This approach provides ready access to a wide range of N-alkyl pyrazoles under relatively mild conditions. mdpi.comresearchgate.net Another industrial method utilizes crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation reaction, which can offer high yields and avoid the formation of salt by-products. google.com
Modification of the Propoxy Side Chain
The propoxy group offers another handle for creating analogues. The ether linkage can potentially be cleaved under harsh conditions (e.g., using strong acids like HBr) to yield the corresponding phenol, 4-(4-hydroxyphenoxy)-1H-pyrazole. This phenolic intermediate could then be re-alkylated with different alkyl halides to generate a series of analogues with varying alkoxy chain lengths or functionalities. This allows for systematic exploration of the hydrophobic pocket in a potential biological target. ashp.org
The following table details common derivatization strategies for producing analogues from a 4-aryloxypyrazole scaffold.
| Strategy | Reaction Type | Reagents and Catalysts | Resulting Analogue |
| N1-Alkylation | Nucleophilic Substitution | Alkyl halide (e.g., R-Br, R-I) with a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile). | 1-Alkyl-4-(4-propoxyphenoxy)pyrazole |
| Acid-Catalyzed N1-Alkylation | N-Alkylation | Trichloroacetimidate electrophiles (e.g., R-O-C(=NH)CCl3) with a Brønsted acid catalyst (e.g., CSA). semanticscholar.orgmdpi.com | 1-Alkyl-4-(4-propoxyphenoxy)pyrazole |
| N1-Arylation | Ullmann Condensation | Aryl halide (e.g., Ar-I, Ar-Br), copper catalyst (CuI), ligand (e.g., phenanthroline), and a base. wikipedia.org | 1-Aryl-4-(4-propoxyphenoxy)pyrazole |
| Ether Cleavage | Nucleophilic Substitution | Strong acid (e.g., HBr, BBr3). | 4-(4-Hydroxyphenoxy)-1H-pyrazole |
| Re-etherification | Williamson Ether Synthesis | The phenolic analogue, a base (e.g., K2CO3), and a new alkyl halide (R'-X). | 4-(4-Alkoxyphenoxy)-1H-pyrazole (with varied 'R' group) |
Biological Activity Profiling and Mechanistic Elucidation of 4 4 Propoxyphenoxy 1h Pyrazole and Its Analogues
High-Throughput and Targeted In Vitro Pharmacological Screening
In vitro screening methods are fundamental to identifying and characterizing the pharmacological profile of novel chemical entities. For the pyrazole (B372694) class, these assays have revealed a wide array of interactions with biological targets.
Evaluation of Specific Enzyme Inhibitory Activity
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to inhibit various enzymes critical to pathological processes. While data on 4-(4-Propoxyphenoxy)-1H-pyrazole itself is scarce, its analogues have demonstrated significant inhibitory potential against several enzyme families.
Pyrazole derivatives have been identified as potent inhibitors of kinases, which are crucial regulators of cell signaling. For instance, certain pyrazole derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes that control the cell cycle. hilarispublisher.comhilarispublisher.comnih.gov Inhibition of CDKs can halt the proliferation of cancer cells. hilarispublisher.comhilarispublisher.comnih.gov Specifically, some indole-linked pyrazole derivatives showed significant inhibitory activity against CDK2. nih.gov Furthermore, pyrazole analogues have been developed as inhibitors of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in anti-cancer therapy. nih.gov
Other enzyme targets for pyrazole compounds include Xanthine (B1682287) Oxidase, implicated in conditions like gout and cardiovascular diseases, and Monoamine Oxidases (MAO), which are targets for antidepressants. nih.govresearchgate.net For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be reversible and potent inhibitors of MAO. researchgate.net Additionally, pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer. mdpi.commdpi.com In the context of infectious diseases, pyrazole thioether analogues have been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov
| Derivative Class | Enzyme Target | Finding |
| Indole-linked pyrazoles | CDK2 | Exhibited significant inhibition (IC50 = 0.074 and 0.095 µM for lead compounds). nih.gov |
| 5-alkylated selanyl-1H-pyrazoles | EGFR, VEGFR-2 | Acted as potent dual inhibitors. nih.gov |
| Aryldiazo pyrazoles | Xanthine Oxidase | Demonstrated potent inhibitory activity (IC50 = 0.83 µM). nih.gov |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO) | Acted as reversible and potent inhibitors (Ki of ~10⁻⁸ M for a lead compound). researchgate.net |
| Diaryl pyrazoles with sulphonamide | Cyclooxygenase-2 (COX-2) | Showed potent inhibitory activity (IC50 = 1.56 µM for a lead compound). mdpi.com |
| Pyrazole thioether analogues | DapE (bacterial enzyme) | Displayed significant inhibition (99% inhibition at 100 µM for the active enantiomer). nih.gov |
| 4-hydroxyl pyrazole derivatives | Ferroptosis Pathway | A lead compound, 25, was identified as a potent ferroptosis inhibitor (EC50 = 8.6 ± 2.2 nM). nih.gov |
Receptor Binding Assays and Agonist/Antagonist Profiling
Information regarding the specific interaction of pyrazole derivatives with receptors through binding assays is less prevalent in the literature compared to enzyme inhibition studies. However, some pyrazole-containing compounds have been developed as receptor antagonists. Notably, Rimonabant, a well-known pyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist. semanticscholar.org This indicates that the pyrazole scaffold can be tailored to interact specifically with G-protein coupled receptors. Further research into this area could reveal potential activities for compounds like this compound at various receptor systems.
Cell-Based Assays for Modulating Cellular Pathways and Functions
Cell-based assays provide crucial information on how a compound affects cellular processes. Pyrazole derivatives have been shown to modulate multiple pathways essential for cell survival and proliferation. mdpi.comsemanticscholar.org A significant body of research focuses on their effects in cancer cell lines, where they can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like those in the Bcl-2 family and caspases. nih.govmdpi.com
For instance, a pyrazole ring-containing isolongifolanone (B1589518) derivative was found to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX and the tumor suppressor p53. nih.gov Other pyrazole derivatives have been shown to interfere with critical signaling pathways such as the ERK/MAPK pathway. semanticscholar.org In the context of neurodegenerative disease models, N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective effects by decreasing the levels of the pro-apoptotic protein Bax and caspase-3 activation.
Investigation of Diverse Biological Activities within Pyrazole Chemical Space Relevant to the Compound
The pyrazole nucleus is a core component of compounds exhibiting a wide spectrum of biological activities, from antimicrobial to anticancer effects. nih.gov
Antimicrobial and Antifungal Activity Assessment
The pyrazole scaffold is a key feature in many compounds with significant antimicrobial and antifungal properties. nih.govorientjchem.org These derivatives have been tested against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and various fungal strains including Aspergillus niger and Candida albicans. nih.govbiointerfaceresearch.comnih.gov
For example, certain pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values reported to be lower than standard drugs like chloramphenicol (B1208) and clotrimazole (B1669251) in some cases. nih.gov One study highlighted a pyrazole derivative that was exceedingly active against E. coli (MIC: 0.25 μg/mL). nih.gov In the realm of antifungal agents for agriculture, isoxazolol pyrazole carboxylates displayed strong activity against the plant pathogen Rhizoctonia solani (EC50 = 0.37 μg/mL). nih.gov The mechanism of action for these antimicrobial activities can vary, with some pyrazoles inhibiting essential enzymes like DNA gyrase. semanticscholar.org
| Derivative Class | Target Organism | Activity (MIC/EC50) |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria & Fungi | MIC: 62.5–125 µg/mL (Antibacterial), 2.9–7.8 µg/mL (Antifungal). nih.gov |
| Pyrazole Mannich Base (Compound 3) | Escherichia coli | MIC: 0.25 μg/mL. nih.gov |
| Pyrazole Mannich Base (Compound 4) | Streptococcus epidermidis | MIC: 0.25 μg/mL. nih.gov |
| Pyrazole Mannich Base (Compound 2) | Aspergillus niger | MIC: 1 μg/mL. nih.gov |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50: 0.37 μg/mL. nih.gov |
| Fluorinated pyrazole aldehyde (H9) | Sclerotinia sclerotiorum | 43.07% inhibition. mdpi.com |
| Fluorinated pyrazole aldehyde (H9) | Fusarium culmorum | 46.75% inhibition. mdpi.com |
Anticancer and Antiproliferative Mechanisms
The anticancer potential of pyrazole derivatives is one of the most extensively studied areas. nih.govnih.gov These compounds have demonstrated cytotoxicity against a wide variety of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT-116) cancers. nih.govnih.gov
The mechanisms underlying their antiproliferative effects are diverse. As mentioned, a primary mechanism is the inhibition of protein kinases like CDKs, EGFR, and VEGFR-2, which disrupts cell cycle progression and tumor growth signaling. nih.gov Another key mechanism is the induction of apoptosis. nih.govmdpi.com Some pyrazole derivatives can also interact directly with DNA, binding to its minor groove and interfering with replication and transcription. nih.gov For example, a polysubstituted pyrazole derivative exhibited high anticancer activity against HepG2 cells (IC50 = 2 µM), which was attributed to its strong DNA binding affinity. nih.gov
| Derivative/Compound | Cancer Cell Line(s) | Antiproliferative Activity (IC50) |
| Aryldiazo pyrazole (Compound 1) | HCT-116 (Colon) | 4.2 µM. nih.gov |
| Pyrazole-naphthalene analog (10) | MCF-7 (Breast) | 2.78 µM. nih.gov |
| Pyrazolo[1,5-a]pyrimidine (46) | HCT-116 (Colon) | 1.51 µM. nih.gov |
| Pyrazolo[4,3-c]pyridine (41) | MCF-7 (Breast), HepG2 (Liver) | 1.937 µg/mL, 3.695 µg/mL. nih.gov |
| Polysubstituted pyrazole (59) | HepG2 (Liver) | 2 µM. nih.gov |
| Indole-pyrazole hybrid (33, 34) | Various | < 23.7 µM. nih.gov |
| 5-alkylated selanyl-1H-pyrazole (54) | HepG2 (Liver) | 13.85 µM. nih.gov |
Anti-inflammatory Pathway Modulation
The anti-inflammatory properties of pyrazole derivatives are a significant area of pharmacological research, with many analogues demonstrating potent modulation of key inflammatory pathways. A primary mechanism underlying this activity is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Inhibition of both pathways is a sought-after therapeutic strategy, as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to drugs that inhibit only the COX pathway. nih.govnih.gov
Several studies have synthesized and evaluated pyrazole hybrids for their ability to inhibit COX and 5-LOX. For instance, a series of thymol-pyrazole hybrids were developed as dual COX-2/5-LOX inhibitors. nih.govresearchgate.net Certain compounds in this series, such as 4a, 8b, and 8g, exhibited in vitro dual inhibitory activity surpassing that of the reference drugs celecoxib (B62257) and quercetin. nih.govresearchgate.net Specifically, compounds 8b, 8g, and 4a displayed potent COX-2 inhibition with IC50 values of 0.045, 0.045, and 0.068 µM, respectively, which are comparable to celecoxib (IC50 = 0.045 µM). researchgate.net
Similarly, a series of pyrazole-hydrazone derivatives were designed and tested for their inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. capes.gov.br Compounds 4a and 4b from this series showed superior COX-2 inhibitory activity (IC50=0.67µM and 0.58µM, respectively) compared to celecoxib (IC50=0.87µM). capes.gov.br The modulation of these inflammatory pathways has been associated with pain inhibition in various preclinical models. nih.gov The development of pyrazole analogues with selective COX-2 inhibition over COX-1 is a key objective, as COX-1 inhibition is linked to gastrointestinal side effects. nih.gov Some 1,3,4-trisubstituted pyrazole analogues have also shown excellent anti-inflammatory activity in carrageenan-induced paw edema models, with compounds 5a and 5b demonstrating over 84% inhibition. researchgate.net
Interactive Data Table: COX/5-LOX Inhibition by Pyrazole Analogues
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| Thymol-Pyrazole 8b | COX-2 | 0.045 | 268 | researchgate.net |
| Thymol-Pyrazole 8g | COX-2 | 0.045 | 268 | researchgate.net |
| Thymol-Pyrazole 4a | COX-2 | 0.068 | 151 | researchgate.net |
| Celecoxib | COX-2 | 0.045 | 327 | researchgate.net |
| Pyrazole-Hydrazone 4a | COX-2 | 0.67 | 8.41 | capes.gov.br |
| Pyrazole-Hydrazone 4b | COX-2 | 0.58 | 10.55 | capes.gov.br |
| Celecoxib | COX-2 | 0.87 | 8.85 | capes.gov.br |
Antiviral and Antiparasitic Potential
The pyrazole scaffold is a versatile template for the development of agents against various infectious diseases, including those caused by viruses and parasites. mdpi.com
Antiviral Activity: Research has demonstrated the efficacy of pyrazole derivatives against a range of RNA and DNA viruses. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org One compound, 7e, was shown to be most effective when added 2 hours post-infection in YFV-infected cells. frontiersin.org Another study identified 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) as potent antiviral agents against the peste des petits ruminants virus (PPRV), with compound 3i being more potent than the standard drug ribavirin. nih.gov Furthermore, pyrano[2,3-c]pyrazole derivatives have been investigated as potential inhibitors of human coronaviruses (HCoV). mdpi.com In these studies, compounds like 18, 14, 7, and 6 showed significant antiviral efficacy by targeting the viral replication process. mdpi.com Acyclic analogues of the antiviral agent pyrazofurin (B1679906) have also been synthesized, with one derivative showing slight activity against human cytomegalovirus. nih.gov
Antiparasitic Activity: Pyrazole analogues have also shown promise in combating parasitic infections. A series of pyrazolines were evaluated for their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, with one compound (pyrazoline 22) showing an effective concentration (EC50) below 10 µM. A separate study on pyrimido[1,2-a]benzimidazoles identified a derivative with a 3-fluorophenyl substituent (compound 2a) as having excellent activity against Leishmania major parasites. nih.gov Another analogue, 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole 3b, exhibited high activity and selectivity against Toxoplasma gondii cells. nih.gov
Interactive Data Table: Antiviral and Antiparasitic Activity of Pyrazole Analogues
| Compound Class | Target Organism | Notable Active Compound | Activity/Finding | Reference |
|---|---|---|---|---|
| Phenylsulfonyl-pyrazoles | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | 7e | Interferes with viral replication, potent in the micromolar range. | frontiersin.org |
| bis(1H-pyrazol-5-ols) | Peste des Petits Ruminants Virus (PPRV) | 3i | More potent than standard drug ribavirin. | nih.gov |
| Pyrano[2,3-c]pyrazoles | Human Coronavirus (HCoV) | 18 | 82.2% reduction in viral replication. | mdpi.com |
| Pyrazolines | Schistosoma mansoni | 22 | EC50 < 10 µM against adult worms. | |
| Pyrimido[1,2-a]benzimidazoles | Leishmania major | 2a | Excellent antiparasitic activity. | nih.gov |
| Pyrimido[1,2-a]benzimidazoles | Toxoplasma gondii | 3b | High activity and selectivity. | nih.gov |
Other Notable Pharmacological Activities (e.g., CNS activity, enzyme inhibition)
Beyond anti-inflammatory and anti-infective properties, pyrazole derivatives exhibit a wide spectrum of other pharmacological activities, including effects on the central nervous system (CNS) and inhibition of various enzymes. mdpi.comresearchgate.net
CNS Activity and nNOS Inhibition: A significant area of investigation is the potential for pyrazole derivatives to act as neuroprotective agents through the inhibition of neuronal nitric oxide synthase (nNOS). researchgate.netresearchgate.net Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. researchgate.net Researchers have designed and synthesized 4,5-dihydro-1H-pyrazole derivatives as selective nNOS inhibitors. researchgate.netresearchgate.net In one study, compounds 11r (1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole) and 11e (1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole) demonstrated the highest activity, with nNOS inhibition of 70% and 62%, respectively, in rat brain homogenates. researchgate.net These compounds were found to be highly selective for nNOS over the inducible isoform (iNOS). researchgate.net
Enzyme Inhibition: Pyrazole-based structures have been identified as inhibitors of several other key enzymes. nih.gov
Monoamine Oxidase (MAO) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to be reversible, potent, and selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters and a target for antidepressant drugs. nih.gov
Meprin α and β Inhibition: A series of 3,4,5-substituted pyrazoles with a hydroxamic acid moiety were developed as potent inhibitors of meprin α and meprin β, which are metalloproteases involved in inflammation and tissue remodeling. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition: Some pyrazole derivatives have been evaluated for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. nih.gov
Elucidation of Molecular Mechanisms of Action for this compound and its Analogues
Identification of Direct Molecular Targets
The diverse pharmacological effects of pyrazole analogues stem from their ability to interact with a range of specific biological macromolecules. The direct molecular targets identified for various pyrazole derivatives are central to their mechanism of action.
Based on extensive research, the following have been confirmed as direct molecular targets:
Inflammatory Enzymes: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX) are primary targets for the anti-inflammatory pyrazoles. nih.govresearchgate.net
Protein Kinases: Certain pyrazole derivatives have been shown to be potential inhibitors of key protein kinases involved in cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Neuronal Nitric Oxide Synthase (nNOS): This enzyme is a specific target for neuroprotective pyrazole analogues, which show high selectivity for the neuronal isoform over others. researchgate.netresearchgate.net
Metalloproteases: Meprin α and meprin β are directly inhibited by pyrazole-based hydroxamic acids. nih.gov
Viral Proteins: While specific viral protein targets are often part of ongoing research, studies on antiviral pyrazoles indicate interference with viral replication machinery. For example, time-of-addition experiments with compound 7e against YFV suggest a target involved in the post-entry replication steps. frontiersin.org
Analysis of Ligand-Target Recognition and Interaction Modes
Molecular docking and structure-activity relationship (SAR) studies have provided detailed insights into how pyrazole analogues bind to their molecular targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.
Interaction with COX enzymes: Docking studies of 1,3,4-trisubstituted pyrazoles within the active site of COX-2 have revealed key interactions. For example, the potent anti-inflammatory compound 5a forms hydrogen bonds with active site residues, supporting its observed biological activity. researchgate.net
Interaction with Protein Kinases: Docking simulations of pyrazole derivatives with protein kinases have identified specific binding modes. nih.gov For instance, the derivative 2b showed a minimum binding energy of -10.35 kJ/mol with CDK2, forming hydrogen bonds within the binding pocket. nih.gov Similarly, compound 1b docked deeply within the active site of VEGFR-2, interacting with residues such as Leu840, Asn923, and Asp1046. nih.gov
Interaction with Meprin β: The binding of pyrazole inhibitors to meprins has been rationalized through structural analysis. The preference for acidic carboxyphenyl residues at a specific position in some inhibitors is attributed to favorable interactions with an arginine residue (R146) in the S2' subsite of meprin β. nih.gov
Interaction with nNOS: The structure-activity relationship for nNOS inhibition by 4,5-dihydro-1H-pyrazole derivatives suggests that specific structural features, such as the nature of the acyl group on the pyrazoline ring and substituents on the aromatic ring, are crucial for potent and selective inhibition. researchgate.net
Downstream Cellular and Biochemical Effects
The binding of this compound and its analogues to their molecular targets initiates a cascade of downstream events, leading to the observed pharmacological effects.
Reduction of Inflammatory Mediators: The inhibition of COX and 5-LOX enzymes by pyrazole compounds directly leads to a decrease in the biosynthesis of prostaglandins and leukotrienes. nih.govmdpi.com This reduction in pro-inflammatory eicosanoids is a primary contributor to their anti-inflammatory and analgesic effects. For example, dual inhibition prevents the shunting of arachidonic acid substrate from one pathway to another, offering a more comprehensive blockade of inflammatory processes. mdpi.com
Inhibition of Viral Replication: The antiviral activity of pyrazole derivatives manifests as a reduction in viral titer. frontiersin.org By targeting key viral or host proteins essential for the viral life cycle, these compounds inhibit the replication of viral RNA or DNA, leading to a decrease in the production of new virus particles. For instance, pyrano[2,3-c]pyrazoles have been shown to reduce viral plaques by up to 82.2% in cell culture. mdpi.com
Modulation of Nitric Oxide Signaling: Selective inhibition of nNOS by pyrazole derivatives leads to decreased production of nitric oxide (NO) in neuronal tissues. researchgate.net Since excessive NO is a mediator of excitotoxicity and neuronal damage, this inhibitory action is the basis for the potential neuroprotective effects of these compounds in models of neurodegenerative diseases. researchgate.net
Inhibition of Cell Proliferation: For pyrazole derivatives that target protein kinases like VEGFR-2 and CDK2, the downstream effect is the inhibition of signaling pathways that control angiogenesis and cell cycle progression. nih.gov This forms the basis of their potential application as anticancer agents.
Structure Activity Relationship Sar Studies and Rational Design of 4 4 Propoxyphenoxy 1h Pyrazole Analogues
Systematic Exploration of Substituent Effects on the Pyrazole (B372694) Ring
The pyrazole ring is a key pharmacophore in a multitude of biologically active compounds, and its substitution pattern significantly influences the pharmacological profile of 4-(4-Propoxyphenoxy)-1H-pyrazole analogues. nih.gov The strategic placement of different functional groups on this heterocyclic core can modulate factors such as binding affinity, metabolic stability, and selectivity for specific biological targets. nih.gov
Research has shown that the nature and position of substituents on the pyrazole ring are critical for activity. For instance, in the development of antagonists for the P2X(7) receptor, substitution on the phenyl ring linked to the pyrazole with an electron-withdrawing group was found to enhance metabolic stability. researchgate.net In some cases, the complete removal of a phenyl ring attached to the pyrazole led to a significant increase in potency and metabolic stability. researchgate.net
Furthermore, studies on other pyrazole-containing scaffolds have highlighted the importance of specific substitutions. For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of the pyrazole resulted in a decrease in activity against both enzymes compared to the unsubstituted analogue. nih.gov Conversely, the introduction of acidic moieties can increase activity against certain targets like meprin β. nih.gov These findings underscore the nuanced effects of pyrazole ring substitutions, where even minor modifications can lead to substantial changes in biological activity.
The following table summarizes the effects of various substituents on the pyrazole ring based on findings from different studies:
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target |
| Phenyl ring linked to pyrazole | Electron-withdrawing group | Improved metabolic stability researchgate.net | P2X(7) receptor |
| N-position of pyrazole | Methyl group | Decreased inhibitory activity nih.gov | Meprin α and β |
| N-position of pyrazole | Phenyl group | Decreased inhibitory activity nih.gov | Meprin α and β |
| Position 3 of pyrazole | Cyclopentyl group | Similar activity to diphenylpyrazole nih.gov | Meprin α |
| Position 3 of pyrazole | Methyl group | Decreased inhibitory activity nih.gov | Meprin α |
| Position 3 of pyrazole | Benzyl group | Decreased inhibitory activity nih.gov | Meprin α |
Modulations of the Phenoxy and Propoxy Moieties and their Influence on Biological Activity
The phenoxy and propoxy groups of this compound are not merely passive structural components; their modification plays a pivotal role in dictating the biological activity of the resulting analogues. Alterations to these moieties can significantly impact how the molecule interacts with its biological target, as well as its pharmacokinetic properties.
For the propoxy group, changes in chain length, branching, or the introduction of cyclic structures can influence the compound's lipophilicity and its fit within the binding pocket of a target protein. For instance, in the context of xanthine (B1682287) oxidase inhibitors, the specific nature of the alkoxy side chain can be a determining factor for potency. researchgate.nettmu.edu.tw
Similarly, substitutions on the phenoxy ring can lead to profound changes in activity. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents can affect binding affinity and selectivity. For example, in the design of inhibitors for certain enzymes, the introduction of specific groups on a phenyl ring can lead to enhanced interactions with amino acid residues in the active site.
While direct SAR studies on the phenoxy and propoxy moieties of this compound itself are not extensively detailed in the provided search results, the principles derived from related pyrazole-containing compounds are highly relevant. The following table illustrates hypothetical modulations and their potential impact on biological activity based on general medicinal chemistry principles.
| Moiety | Modification | Potential Influence on Biological Activity |
| Propoxy Group | Shortening or lengthening of the alkyl chain | Altered lipophilicity and binding pocket fit |
| Propoxy Group | Introduction of branching | Increased steric hindrance, potentially affecting binding |
| Propoxy Group | Replacement with a cyclic ether | Constrained conformation, potentially improving selectivity |
| Phenoxy Ring | Introduction of electron-withdrawing groups | Modified electronic interactions with the target |
| Phenoxy Ring | Introduction of electron-donating groups | Altered hydrogen bonding capacity |
| Phenoxy Ring | Addition of bulky substituents | Steric clashes or favorable van der Waals interactions |
Impact of Linker Chemistry and Bridging Units on Pharmacological Profiles
Modifying this linker can lead to significant changes in biological activity. For instance, replacing the ether oxygen with other atoms or functional groups, such as an amide, sulfonamide, or a short alkyl chain, would alter the bond angles, rotational freedom, and hydrogen bonding capabilities of the molecule. These changes can directly impact the compound's ability to adopt the correct conformation for binding to a receptor or enzyme active site.
In the broader context of drug design involving bi-aromatic structures, the linker chemistry is a well-established strategy for optimizing pharmacological profiles. For example, in the development of kinase inhibitors, the linker between two key pharmacophoric fragments is often systematically varied to fine-tune potency and selectivity. While specific studies on the linker chemistry of this compound were not found, the principles remain applicable.
The following table provides examples of potential linker modifications and their likely impact on the pharmacological profile of this compound analogues.
| Linker Modification | Potential Impact on Pharmacological Profile |
| Replacement of ether with thioether | Altered bond angle and lipophilicity |
| Replacement of ether with amide | Introduction of hydrogen bond donor/acceptor, increased rigidity |
| Replacement of ether with methylene | Increased flexibility |
| Insertion of additional atoms (e.g., ethylene (B1197577) glycol) | Increased length and flexibility, altered solubility |
| Incorporation into a cyclic structure | Restricted conformation, potentially enhanced selectivity |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel compounds and guiding the rational design of more potent and selective analogues. nih.govnih.gov
For derivatives of this compound, the development of QSAR models would involve the calculation of a wide range of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov A robust QSAR model should not only have good statistical significance but also predictive power, which is typically assessed through internal and external validation techniques. nih.gov
While a specific QSAR study for this compound was not identified in the search results, numerous studies have successfully applied QSAR to other classes of pyrazole derivatives. For example, QSAR models have been developed for pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, where descriptors related to the adjacency distance matrix were found to be influential. nih.govnih.gov Another study on 1H-pyrazole-1-carbothioamide derivatives also utilized 2D-QSAR models to successfully design new potent compounds. nih.gov
The general workflow for developing a QSAR model for this compound derivatives would involve the steps outlined in the table below.
| Step | Description |
| 1. Data Set Collection | A series of this compound analogues with their corresponding experimentally determined biological activities is compiled. |
| 2. Molecular Descriptor Calculation | A variety of physicochemical and structural descriptors are calculated for each molecule in the data set. |
| 3. Model Development | Statistical methods are used to generate a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov |
| 4. Model Validation | The statistical validity and predictive ability of the developed model are rigorously assessed. nih.gov |
| 5. Prediction for New Compounds | The validated QSAR model is used to predict the biological activity of newly designed, untested analogues. |
Rational Design Principles for Optimizing Potency, Selectivity, and Desirable Pharmacological Attributes
The rational design of this compound analogues with optimized pharmacological profiles is an iterative process that integrates the insights gained from SAR studies, computational modeling, and a deep understanding of the target's biology. The primary goals of this process are to enhance potency, improve selectivity against off-target molecules, and fine-tune pharmacokinetic properties to achieve a desirable therapeutic effect.
One of the key principles in the rational design of these analogues is scaffold hopping , where the core pyrazole structure is maintained while peripheral functionalities are systematically altered. This approach allows for the exploration of new chemical space while retaining the key interactions of the pharmacophore.
Structure-based drug design is another powerful strategy, particularly when the three-dimensional structure of the biological target is known. Molecular docking simulations can be used to predict how different analogues will bind to the target, providing valuable insights into potential modifications that could enhance binding affinity. For instance, if a docking study reveals a hydrophobic pocket in the active site, adding a lipophilic substituent to the analogue at a corresponding position could lead to a more potent compound.
The optimization of physicochemical properties is also crucial. Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing polar functional groups can improve solubility, while modifying metabolically labile sites can increase a compound's half-life in the body.
The following table outlines some of the key rational design principles and their application in optimizing this compound derivatives.
| Design Principle | Application to this compound Analogues | Desired Outcome |
| Target-specific functionalization | Introducing substituents that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with key residues in the target's binding site. | Increased potency and selectivity. |
| Bioisosteric replacement | Replacing certain functional groups with others that have similar steric and electronic properties to improve ADME properties without sacrificing activity. | Enhanced drug-like properties. |
| Conformational constraint | Introducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation. | Improved potency and selectivity. |
| Fragment-based design | Identifying key binding fragments and then linking them together or growing them to create a more potent molecule. | Novel and potent lead compounds. |
By systematically applying these rational design principles, medicinal chemists can efficiently navigate the complex landscape of chemical space to identify and optimize this compound analogues with the potential to become valuable therapeutic agents.
Computational Chemistry and Molecular Modeling Approaches in the Study of 4 4 Propoxyphenoxy 1h Pyrazole
Conformational Analysis and Energy Landscape Mapping of the Compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. For 4-(4-propoxyphenoxy)-1H-pyrazole, the flexibility of the propoxy chain and the torsional freedom between the phenoxy and pyrazole (B372694) rings allow it to exist in multiple conformations.
Mapping the potential energy landscape is essential to identify the most stable, low-energy conformers, which are more likely to be biologically relevant. This is typically achieved through systematic or stochastic conformational searches using molecular mechanics force fields. The resulting conformers are then subjected to energy minimization. More accurate quantum mechanics calculations can be employed to refine the energies of the most stable conformers. The equilibrium distributions of these conformers can be determined in different environments, such as in vacuum or in solvents of varying polarity, to understand how the molecule's shape might change in a biological system researchgate.net. The structure and stability of the target compound are often determined using density functional theory (DFT) calculations researchgate.net.
Molecular Docking Simulations for Predicting Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to understand binding mechanisms and to screen for potential drug candidates. nih.govnih.govresearchgate.net For this compound, docking simulations can predict how it might interact with various protein targets, such as kinases, which are often implicated in diseases like cancer. nih.govnih.gov
The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand's structure is optimized to a low-energy conformation, while the protein structure is typically obtained from experimental sources like the Protein Data Bank (PDB). ijpbs.com Automated docking programs, such as AutoDock, use algorithms to explore various binding poses of the ligand within the protein's active site, evaluating each pose based on a scoring function. nih.gov
Docking simulations are highly effective at identifying the most probable binding site (or "pocket") on a protein for a given ligand. Once docked, the resulting complex reveals the specific amino acid residues that form key interactions with the ligand. These interactions are crucial for molecular recognition and binding affinity. Common interactions include:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are common hydrogen bond acceptors or donors.
Hydrophobic Interactions: The phenyl and propoxy groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Van der Waals Forces: These are general attractive or repulsive forces between atoms.
For pyrazole derivatives, docking studies have successfully identified key interactions within the active sites of various enzymes. For instance, in studies targeting protein kinases like VEGFR-2 or CDK2, the pyrazole scaffold often forms critical hydrogen bonds with backbone atoms in the hinge region of the kinase, a pattern essential for potent inhibition. nih.govnih.gov All ligands are typically docked deep within the binding pocket region of target proteins, showing significant hydrogen bonds. researchgate.net
| Interaction Type | Ligand Moiety | Key Interacting Residue (Example) | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Pyrazole NH | Asp 1046 | 2.1 |
| Hydrogen Bond | Pyrazole N | Lys 868 | 2.5 |
| Hydrophobic | Phenoxy Ring | Val 848 | - |
| Hydrophobic | Propoxy Chain | Leu 1035 | - |
A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net These scores allow for the ranking of different ligands and binding poses. While not perfectly accurate, scoring functions are highly effective for virtual screening and prioritizing compounds for experimental testing.
By computationally generating a series of analogues of this compound (e.g., by modifying the propoxy group or adding substituents to the phenyl rings), their binding affinities can be predicted using docking. This in silico structure-activity relationship (SAR) study helps in identifying modifications that could enhance binding potency. For example, docking scores for pyrazole derivatives against the PPARγ receptor have been reported in the range of -7.6 to -9.2 kcal/mol. nih.govresearchgate.net
| Compound | Modification | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
|---|---|---|---|
| This compound | Parent Compound | -9.5 | 250 |
| Analogue A | Propoxy -> Ethoxy | -9.1 | 450 |
| Analogue B | Propoxy -> Isopropoxy | -9.8 | 180 |
| Analogue C | Add 3-chloro to phenoxy ring | -10.2 | 95 |
Molecular Dynamics Simulations for Characterizing Binding Dynamics and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. nih.govmdpi.com
For the this compound-protein complex predicted by docking, an MD simulation can be run for nanoseconds or even microseconds. nih.gov Key analyses of the simulation trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD over time suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Interaction Analysis: To monitor the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation.
MD simulations can validate docking results; a binding pose that is stable throughout a simulation is more likely to be correct. nih.gov These simulations can also reveal conformational changes in the protein upon ligand binding that are not captured by rigid docking. mdpi.com
Virtual Screening Strategies for Identifying Novel Hits or Optimizing Lead Compounds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov High-throughput virtual screening (HTVS) is a cost-effective and efficient alternative to traditional laboratory screening. researchgate.netchemmethod.com
Starting with the pyrazole scaffold of this compound, a virtual screening campaign can be designed to find new molecules with similar or better activity. The process typically involves:
Library Preparation: A large database of compounds (from hundreds of thousands to millions) is prepared in a 3D format.
Docking-Based Screening: The entire library is docked into the active site of the target protein.
Filtering and Ranking: Compounds are ranked based on their docking scores. Filters based on drug-like properties (such as Lipinski's Rule of Five) are often applied to select for candidates with good pharmacokinetic potential. nih.gov
Hit Selection: A smaller, prioritized list of "hits" is selected for experimental validation.
This approach has been successfully used with pyrazole derivatives to identify potential inhibitors for targets ranging from hyperglycemia agents to anticancer kinases. nih.govchemmethod.com
De Novo Drug Design Methodologies Applied to the Pyrazole Scaffold
De novo drug design involves the computational creation of novel molecular structures that are tailored to fit the binding site of a target protein. Unlike virtual screening, which searches existing compound libraries, de novo design builds molecules from scratch.
The pyrazole ring of this compound can serve as a foundational scaffold or starting fragment. De novo design algorithms can then "grow" a molecule from this fragment within the protein's active site, adding functional groups that form favorable interactions with the surrounding residues. nih.gov This can lead to the design of highly novel and potent compounds that may not exist in any current database. These methods often combine knowledge of synthetic feasibility to ensure that the designed molecules can be practically synthesized. researchgate.net The pyrazole moiety is considered a privileged scaffold in drug discovery due to its wide range of biological activities. mdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool in modern chemistry for predicting the electronic structure and reactivity of molecules. eurasianjournals.comeurasianjournals.com While specific computational studies focusing exclusively on this compound are not extensively available in the current literature, the well-established principles of computational chemistry allow for a predictive analysis of its electronic properties and reactivity based on the behavior of analogous pyrazole derivatives. eurasianjournals.comnih.gov Such in silico investigations provide valuable insights into the molecule's behavior at a quantum level, complementing experimental findings.
Computational studies on pyrazole derivatives typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic and quantum chemical parameters. eurasianjournals.com These parameters help in understanding the molecule's stability, reactivity, and potential interaction with other chemical species.
Frontier Molecular Orbitals and Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.
For this compound, the presence of the electron-donating propoxy and phenoxy groups is expected to influence the energy of the frontier orbitals. These groups, through resonance and inductive effects, would likely increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyrazole. Conversely, the LUMO energy might be less affected or slightly lowered. This would result in a relatively small HOMO-LUMO gap, suggesting that this compound is likely to be a reactive molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show regions of high electron density, and therefore negative potential, around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ether linkage. These sites would be the most probable locations for interactions with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen of the pyrazole ring, would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.
A conceptual overview of the key quantum chemical parameters and their predicted qualitative values for this compound is presented in the interactive table below.
| Parameter | Symbol | Definition | Predicted Qualitative Value for this compound |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively High (Good Electron Donor) |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively Low |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Relatively Small (Indicative of High Reactivity) |
| Ionization Potential | IP | -EHOMO | Relatively Low |
| Electron Affinity | EA | -ELUMO | Relatively High |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Moderate |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Relatively Low (Soft Molecule) |
| Chemical Softness | S | 1/(2η) | Relatively High |
| Electrophilicity Index | ω | χ2/(2η) | Moderate to High |
Note: The qualitative predictions are based on the expected electronic effects of the propoxy and phenoxy substituents on the pyrazole core and are not derived from direct computational results for the specific molecule.
Future Perspectives and Advanced Research Directions for 4 4 Propoxyphenoxy 1h Pyrazole
Integration of Cheminformatics and Artificial Intelligence in Pyrazole (B372694) Drug Discovery
The journey of a novel compound like 4-(4-Propoxyphenoxy)-1H-pyrazole from concept to candidate can be significantly accelerated and de-risked through the integration of cheminformatics and artificial intelligence (AI). ijpsjournal.com These computational tools enable the rapid, in silico evaluation of molecular properties, potential biological activities, and synthetic feasibility before resource-intensive laboratory work begins.
Predictive Modeling and Virtual Screening: Initial efforts would involve creating a virtual library of derivatives based on the this compound scaffold. AI-driven Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from existing pyrazole-based drugs and experimental compounds to predict the biological activity of these new virtual derivatives. researchgate.net For instance, by analyzing the physicochemical properties of the propoxy chain and the phenoxy linker, algorithms can forecast how modifications might impact target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Molecular docking simulations would be employed to screen this virtual library against a panel of known pyrazole-sensitive targets, such as protein kinases, cyclooxygenase (COX) enzymes, and N-formyl peptide receptors (FPRs). ontosight.ainih.gov This process can identify high-priority derivatives and suggest potential therapeutic areas for the scaffold.
Generative AI for Novel Scaffolds: Advanced generative AI models can design entirely new molecules around the core pyrazole structure, optimizing for multiple desired properties simultaneously (e.g., high potency, low toxicity, and synthetic accessibility). This approach moves beyond simple modification to genuine innovation, exploring uncharted chemical space to create next-generation candidates.
Below is a hypothetical workflow illustrating the application of these computational tools to the initial investigation of this compound.
Table 1: Hypothetical Cheminformatics and AI Workflow for this compound
| Phase | Technique | Objective | Anticipated Outcome |
| Phase 1: Initial Characterization | Property Prediction | To calculate key physicochemical properties (e.g., cLogP, PSA, solubility) of the parent compound. | An early assessment of the compound's "drug-likeness" and potential liabilities. |
| Phase 2: Target Identification | Reverse Docking / Target Fishing | To screen the compound against a large database of biological targets to identify potential protein interactions. | A prioritized list of potential biological targets and therapeutic pathways for experimental validation. |
| Phase 3: Library Generation | Virtual Library Enumeration & Generative AI | To create a focused library of derivatives by modifying the propoxy and phenyl groups; to design novel related scaffolds. | A diverse set of virtual compounds with predicted improvements in activity and ADME properties. |
| Phase 4: Lead Prioritization | QSAR & Multi-parameter Optimization | To score and rank virtual derivatives based on predicted potency, selectivity, and safety profiles. | A short list of the most promising derivatives for chemical synthesis and biological testing. |
| Phase 5: Synthesis Planning | Retrosynthesis Algorithms | To predict the most efficient and cost-effective chemical synthesis routes for prioritized compounds. | Feasible and optimized synthetic pathways, reducing experimental trial and error. |
Application of Advanced Biological Models for Comprehensive Evaluation
To bridge the gap between computational predictions and clinical reality, the evaluation of this compound and its derivatives will require sophisticated biological models that more accurately replicate human physiology than traditional 2D cell cultures.
From 2D to 3D Cell Culture: Initial high-throughput screening may occur in standard cell lines, but promising hits should rapidly advance to three-dimensional (3D) models such as spheroids and organoids. For oncology applications, tumor spheroids derived from cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) or patient-derived xenografts (PDX) provide a more realistic microenvironment, complete with cell-cell interactions and nutrient gradients that influence drug response. nih.gov The response of these models to pyrazole derivatives can offer insights into drug penetration and efficacy in a tumor-like structure. nih.gov
Organ-on-a-Chip Technology: For assessing both efficacy and potential toxicity, microfluidic "organ-on-a-chip" systems represent the next frontier. A "liver-on-a-chip" could be used to study the metabolism of this compound and predict potential drug-induced liver injury. Similarly, multi-organ chips could model the interaction between a tumor and other organs, providing a systemic view of the compound's effects.
Table 2: Comparison of Biological Models for Compound Evaluation
| Model Type | Description | Advantages for Pyrazole Evaluation | Limitations |
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, low cost, suitable for initial screening. | Lacks physiological relevance, poor prediction of in vivo efficacy. |
| 3D Spheroids | Self-assembled spherical aggregates of cells. | Mimics tumor microenvironment, cell-cell interactions, and diffusion gradients. | Less scalable than 2D, potential for necrotic cores. |
| Organoids | Self-organizing 3D structures derived from stem cells that mimic organ architecture and function. | High physiological relevance, patient-specific models possible, good for disease modeling. | Complex culture requirements, high cost, lower throughput. |
| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the activities of a human organ. | Dynamic fluid flow, mechanical cues, multi-organ interactions can be modeled. | Technically complex, still an emerging technology, standardization challenges. |
The use of these advanced models will allow for a more robust and predictive preclinical evaluation, increasing the likelihood of success in later development stages.
Exploration of Novel Therapeutic Areas for this compound and its Derivatives
The pyrazole scaffold is associated with a vast range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral effects. ijpsjournal.comresearchgate.netresearchgate.net This versatility suggests that this compound and its derivatives could have therapeutic potential across multiple disease areas. A systematic exploration strategy is key to unlocking this potential.
Broad-Spectrum Screening: An initial discovery campaign should involve screening the compound against a diverse panel of biological targets. This could include key enzyme families frequently targeted by pyrazoles, such as protein kinases (e.g., EGFR, VEGFR, CDKs, BTK), and enzymes involved in inflammation like COX-1/COX-2. nih.govnih.gov
Oncology: Given that many successful pyrazole drugs are kinase inhibitors for cancer treatment (e.g., Axitinib, Ruxolitinib), oncology is a primary area of interest. tandfonline.com Research could focus on kinases where pyrazoles have shown promise, such as Aurora kinases, PIM-1 kinase, and Bruton's tyrosine kinase (BTK). nih.govnih.gov Derivatives of this compound could be specifically designed to target the ATP-binding site of these enzymes.
Inflammatory and Autoimmune Diseases: The well-established anti-inflammatory properties of pyrazoles, exemplified by Celecoxib (B62257), make inflammatory diseases another logical focus. ijpsjournal.com The compound could be tested in assays for COX-2 inhibition, as well as for its ability to modulate inflammatory signaling pathways like NF-κB and cytokine production (e.g., TNF-α, IL-6).
Other Potential Areas: Emerging research highlights the potential of pyrazoles in neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.netnih.gov Phenotypic screening, where the compound is tested for its effect on disease-relevant cellular models without a preconceived target, could uncover unexpected therapeutic applications.
Table 3: Potential Therapeutic Targets for Pyrazole Derivatives
| Therapeutic Area | Potential Protein Targets | Rationale / Example |
| Oncology | Protein Kinases (EGFR, VEGFR, BTK, CDKs, Aurora) | Many pyrazole-based drugs are kinase inhibitors used in cancer therapy. nih.govnih.gov |
| Anti-apoptotic proteins (e.g., MCL-1) | Phenylpyrazole derivatives have been identified as selective MCL-1 inhibitors. acs.org | |
| Inflammation | Cyclooxygenase (COX-1/COX-2) | Celecoxib is a well-known selective COX-2 inhibitor with a pyrazole core. ijpsjournal.com |
| 5-Lipoxygenase (5-LOX) | Pyrazole-hybrids have shown dual COX/5-LOX inhibitory activity. ijpsjournal.com | |
| Infectious Diseases | Viral Polymerases, Proteases | Pyrazole derivatives have been investigated for antiviral properties. mdpi.com |
| Bacterial Enzymes (e.g., InhA) | Pyrazoles have shown potential as antitubercular and antibacterial agents. nih.gov | |
| Neurodegeneration | Carbonic Anhydrases, Cholinesterases | Sulfonamide-bearing pyrazolones have been evaluated as inhibitors for Alzheimer's treatment. researchgate.net |
Strategies for Overcoming Research Challenges and Advancing Lead Optimization
The path from a hit compound to a preclinical candidate is fraught with challenges, including suboptimal potency, poor selectivity, low solubility, and metabolic instability. A robust lead optimization strategy for this compound would systematically address these issues through iterative design, synthesis, and testing cycles.
Structure-Activity Relationship (SAR) Studies: A primary goal is to establish a clear SAR, understanding how structural changes affect biological activity. For this compound, key modifications would include:
Altering the Propoxy Chain: Lengthening, shortening, or branching the alkyl chain can influence lipophilicity and van der Waals interactions within a target's binding pocket.
Substitution on the Phenyl Rings: Adding electron-withdrawing or electron-donating groups to either the phenoxy or the pyrazole-adjacent phenyl ring (if one were added at another position) can modulate electronic properties and create new interaction points.
Bioisosteric Replacement: The ether linkage could be replaced with other groups (e.g., thioether, amine, or amide) to improve metabolic stability or alter conformational flexibility. The pyrazole ring itself is often considered a bioisostere for amides or imidazoles. ijpsjournal.com
Improving Physicochemical and ADME Properties: A common challenge with aromatic-rich compounds is poor aqueous solubility. This can be addressed by introducing polar functional groups (e.g., hydroxyl, amino groups) or by employing formulation strategies. Metabolic stability is another critical hurdle. In vitro metabolism studies using liver microsomes can identify metabolically labile spots on the molecule, which can then be blocked or modified through chemical synthesis (e.g., replacing a metabolically active hydrogen with fluorine). acs.org
Table 4: Potential Lead Optimization Strategies for this compound
| Challenge | Strategy | Example Modification on the Scaffold |
| Low Potency | Enhance Target Binding | Introduce hydrogen bond donors/acceptors on the phenyl ring; optimize the length of the propoxy tail for better hydrophobic pocket fitting. |
| Poor Selectivity | Exploit Subtle Differences in Target Sites | Modify substituents to create steric hindrance that prevents binding to off-targets; alter the conformation via ring constraints. |
| Low Solubility | Increase Polarity | Add a small polar group (e.g., -OH, -NH2) to the terminal end of the propoxy chain or to one of the phenyl rings. |
| Metabolic Instability | Block Metabolic Hotspots | Replace susceptible C-H bonds with C-F bonds (deuteration is another strategy); replace the ether linkage with a more stable bioisostere. |
This iterative optimization process, guided by computational modeling and biological testing, is essential for refining the initial hit into a viable drug candidate. researchgate.netacs.org
Translational Research Opportunities and Preclinical Development Considerations
Assuming lead optimization yields a candidate with promising potency, selectivity, and drug-like properties, the focus shifts to translational research and formal preclinical development. This stage aims to build a comprehensive data package to justify potential future clinical trials (note: this section excludes human clinical data).
Pharmacokinetics (PK) and Pharmacodynamics (PD): Detailed PK studies are required to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies determine key parameters like bioavailability, half-life, and clearance, which are crucial for establishing a potential dosing regimen. nih.gov Pharmacodynamic studies will link the drug concentration in the body to its biological effect, confirming that the compound engages its target in vivo at tolerable exposure levels.
Preliminary Toxicology: Safety is paramount. Initial toxicology studies in two species (one rodent, one non-rodent) are conducted to identify any potential organ toxicities and to determine a maximum tolerated dose (MTD). These studies are critical for establishing a safe starting dose for any future clinical investigation.
Table 5: Key Stages of Preclinical Development
| Stage | Activities | Key Questions Answered |
| Lead Optimization | SAR studies, ADME screening, in vitro toxicology. | Is the compound potent, selective, and "drug-like"? |
| In Vivo Proof of Concept | Testing in animal models of disease (e.g., xenografts). | Does the compound work in a living system? Does it affect disease progression? |
| Pharmacokinetics/Pharmacodynamics | Dosing in animals to measure drug levels and target engagement over time. | How does the body handle the drug? How does the drug affect its target in vivo? |
| Preliminary Safety/Toxicology | Dose-range finding and repeat-dose toxicity studies in animals. | What are the potential side effects? What is a safe dose range? |
| CMC (Chemistry, Manufacturing, and Controls) | Development of a scalable synthesis route and stable formulation. | Can the drug be manufactured consistently and to a high quality? |
By systematically navigating these advanced research and development stages, the full therapeutic potential of novel molecules like this compound can be rigorously and efficiently explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
